molecular formula C8H8Cl2N2O B7724055 2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine

2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine

Cat. No.: B7724055
M. Wt: 219.06 g/mol
InChI Key: FPLPJXAQHSVAMM-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an acetamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine typically involves the chlorination of phenol to produce 2,6-dichlorophenol . This intermediate is then subjected to further reactions to introduce the acetamidine group. The specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes followed by subsequent functionalization steps. These processes are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex chlorinated compounds, while reduction could produce simpler derivatives .

Scientific Research Applications

2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine is a compound of interest due to its unique chemical structure and potential biological activities. The presence of both the acetamidine and hydroxyl functional groups contributes to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorophenyl moiety which enhances its biological activity. Its structural formula can be represented as follows:

C9H10Cl2N2O\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}

The biological activity of this compound is primarily linked to its ability to inhibit various pro-inflammatory pathways. It acts by modulating the expression of key inflammatory mediators such as cytokines and enzymes involved in the inflammatory response.

Key Mechanisms:

  • Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins .
  • Reduction of Cytokine Levels : Studies indicate that treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha .
  • Oxidative Stress Modulation : It also impacts oxidative stress markers, suggesting a role in mitigating oxidative damage associated with inflammation .

Biological Activity Studies

Several studies have investigated the biological effects of this compound, particularly concerning its anti-inflammatory properties.

Table 1: Summary of Biological Activity Studies

Study ReferenceModel UsedKey Findings
Adjuvant-induced arthritis in ratsSignificant reduction in paw edema and weight loss; decreased IL-1 beta and TNF-alpha levels.
In vitro COX inhibition assaysShowed potent inhibition of COX-1 and COX-2 activity compared to standard NSAIDs.
Cellular oxidative stress assaysReduced oxidative stress markers in treated cells.

Case Studies

  • Anti-Arthritic Activity : In a study involving adjuvant-induced arthritis in female Sprague Dawley rats, administration of this compound resulted in significant improvements in clinical symptoms. The treated group exhibited reduced paw edema and lower body weight loss compared to controls, indicating its potential as an anti-arthritic agent .
  • Cytokine Modulation : Another investigation demonstrated that the compound effectively lowered serum levels of inflammatory cytokines (IL-1 beta and TNF-alpha) in treated animals, supporting its role in modulating the immune response during inflammation .
  • Oxidative Stress Reduction : The compound was also evaluated for its effects on oxidative stress markers. Results showed a significant decrease in markers such as nitric oxide and peroxide levels, further highlighting its therapeutic potential against oxidative damage associated with chronic inflammatory conditions .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLPJXAQHSVAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

15.0 g (81 mmol) of (2,6-dichlorophenyl)acetonitrile in 60 ml of ethanol were admixed with 10.3 g (148 mmol) of hydroxylamine hydrochloride and then with 11.1 g (105 mmol) of sodium carbonate dissolved in 40 ml of water. This mixture was refluxed for 4 h, poured into aqueous sodium dihydrogen phosphate buffer (pH 7-8) and extracted with methylene chloride. The resulting white solid precipitate (14.0 g) was filtered off and dried under reduced pressure. More product (3.1 g) was obtained from the extract after removal of the solvent under reduced pressure. The overall yield was 17.1 g, m.p. 172-173° C.
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